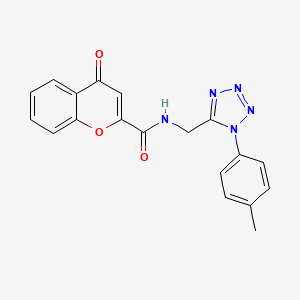

4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Structural and Synthesis Insights

- The structural analysis of "4-oxo-N-phenyl-4H-chromene-2-carboxamide" and its derivatives, including 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, has revealed insights into their crystalline forms. These compounds exhibit anti-rotamer conformation about the C-N bond, with the amide O atom being either trans- or cis-related to the O atom of the pyran ring. Such structural characteristics are crucial for understanding the chemical behavior and potential applications of these compounds in various fields of research (Reis et al., 2013).

Applications in Microbial Activity

- Research on derivatives of 2-oxo-2H-chromene, such as the novel synthesis of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives, demonstrated their potential in microbial activity. These compounds were tested against various bacterial strains, including B. subtilis, S. aureus, and E. coli, as well as C. albicans, showing promising results compared with standard reference drugs (Mostafa et al., 2013).

Antimicrobial and Antioxidant Properties

- The development of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives under microwave irradiation revealed significant antibacterial and antifungal activities. These findings suggest the potential of chromene derivatives in the design of new antimicrobial agents, highlighting their importance in medical chemistry and drug discovery (Raval et al., 2012).

Novel Metal Complexes

- The synthesis and structural analysis of novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives have provided insights into their potential applications in materials science and catalysis. These complexes exhibit unique geometries and electrochemical properties, opening new avenues for research in coordination chemistry and electrochemistry (Myannik et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of this compound are glioma cells . Glioma is a type of tumor that occurs in the brain and spinal cord. The compound has shown increased potency against these cells, irrespective of MGMT expression .

Mode of Action

The compound interacts with its targets by modifying the imidazole ring of temozolomide (TMZ), an alkylating prodrug . This modification results in the formation of phenolic ester analogues of TMZ, which have shown up to 5-fold increased potency against specified glioblastoma cell lines .

Biochemical Pathways

The compound affects the biochemical pathways related to the methylation of guanine . TMZ, the parent compound, elicits its mechanism of action through the methylation of guanine, forming O6-methyl guanine (O6-MeG), causing subsequent mismatch with thymine during replication . This leads to futile cycles of insertion and deletion of thymine initiated by mismatch repair (MMR) proteins, which persists until the replication fork collapses, inducing fatal double-stranded breaks .

Pharmacokinetics

Tmz, the parent compound, is known for its lipophilic nature that allows a more efficient penetration of the blood-brain barrier (bbb) compared with other alkylating agents

Result of Action

The result of the compound’s action is a decrease in viability in primary cells at clinically relevant concentrations, irrespective of MGMT expression . Furthermore, TMZ was found to be ineffective against the same primary cells at clinically relevant concentrations . This suggests that the compound could have potential chemotherapeutic properties for the treatment of GBM, overcoming the resistance associated with the expression of MGMT .

Action Environment

It’s worth noting that the synthesis of the compound was achieved via a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This suggests that the compound’s synthesis and potentially its action could be influenced by the chemical environment and the presence of certain catalysts.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-12-6-8-13(9-7-12)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)27-17/h2-10H,11H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEIDPHUDQGZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2912844.png)

![3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole](/img/structure/B2912845.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]but-2-enamide](/img/structure/B2912846.png)

![2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2912847.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2912855.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2912856.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912861.png)

![5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2912866.png)